molecular formula C12H18N4O2S B2435831 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide CAS No. 2415553-31-8

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide

Cat. No.: B2435831
CAS No.: 2415553-31-8
M. Wt: 282.36
InChI Key: XPHGUVOVDLQERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, an azetidine ring, and an oxane carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction. Finally, the oxane-2-carboxamide group is attached through an amidation reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process efficiently. This includes selecting cost-effective reagents, optimizing reaction conditions to minimize waste, and implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, azetidine-containing molecules, and oxane carboxamides. Examples include:

  • 1,3,4-Thiadiazole derivatives with different substituents.
  • Azetidine derivatives with various functional groups.
  • Oxane carboxamides with different side chains.

Uniqueness

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-8-14-15-12(19-8)16-6-9(7-16)13-11(17)10-4-2-3-5-18-10/h9-10H,2-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHGUVOVDLQERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.